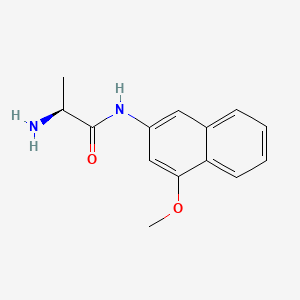
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: is an organic compound that belongs to the class of amides It features a naphthalene ring substituted with a methoxy group and an amino group attached to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxynaphthalene and (S)-2-aminopropanoic acid.
Formation of Amide Bond: The key step involves the formation of the amide bond between the amino group of (S)-2-aminopropanoic acid and the carboxyl group of 4-methoxynaphthalene. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and reduce production time.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Formation of (2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide.
Reduction: Formation of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Explored for its use in the development of novel materials with specific properties.
作用機序
The mechanism of action of (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide: A stereoisomer with different spatial arrangement of atoms.
(2S)-2-amino-N-(4-hydroxynaphthalen-2-yl)propanamide: An oxidized derivative with a hydroxyl group instead of a methoxy group.
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)butanamide: A homolog with an additional carbon in the amide chain.
Uniqueness
Stereochemistry: The (2S) configuration imparts specific stereochemical properties that can influence its biological activity.
Functional Groups: The presence of both amino and methoxy groups allows for diverse chemical modifications and applications.
特性
CAS番号 |
4467-67-8 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C14H16N2O2/c1-9(15)14(17)16-11-7-10-5-3-4-6-12(10)13(8-11)18-2/h3-9H,15H2,1-2H3,(H,16,17)/t9-/m0/s1 |
InChIキー |
HHHWOVLNFWAAAF-VIFPVBQESA-N |
SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
異性体SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
正規SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
ピクトグラム |
Health Hazard |
配列 |
A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















